6-Chloro-2,3-difluorobenzonitrile
Overview
Description
6-Chloro-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the reaction of 2,3-difluorobenzonitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine or fluorine atoms with nucleophiles such as amines or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the nitrile group.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
6-Chloro-2,3-difluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluorobenzonitrile depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The nitrile group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Similar structure but lacks the chlorine atom.
3-Chloro-2,6-difluorobenzonitrile: Similar structure with different substitution pattern.
Uniqueness
6-Chloro-2,3-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
6-Chloro-2,3-difluorobenzonitrile is an organic compound with the molecular formula CHClFN, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : 173.54 g/mol
- Functional Groups : Contains a cyano group (-C≡N), two fluorine atoms, and a chlorine atom attached to a benzene ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes involved in critical biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit the bacterial cell division enzyme FtsZ. This interaction leads to allosteric inhibition, preventing the polymerization necessary for cell division, which ultimately results in bacterial cell elongation and death.
- Biochemical Pathways : Although specific pathways affected by this compound are not fully elucidated, it is known to influence cellular processes by modulating signaling pathways and gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial activity. The compound's mechanism involves:
- Targeting FtsZ : By binding to the allosteric site of FtsZ, it disrupts normal bacterial cell division processes.
- Dosage Effects : In animal models, lower doses effectively inhibit bacterial growth while higher doses may lead to cytotoxic effects on host cells.
Cytotoxicity and Antiproliferative Effects
Studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 10.5 | Induction of apoptosis via enzyme inhibition |
Colon Cancer | 15.2 | Disruption of microtubule dynamics |
Lung Cancer | 12.8 | Inhibition of cell cycle progression |
The compound's cytotoxic effects are attributed to its ability to interfere with microtubule dynamics and induce apoptosis in cancer cells .
Case Studies
-
Study on Bacterial Inhibition :
- Objective: To evaluate the effectiveness of this compound against Gram-positive bacteria.
- Findings: The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.
- Cancer Cell Line Evaluation :
Stability and Metabolism
The stability of this compound under laboratory conditions has been confirmed. It remains stable over time but can degrade into metabolites that may exhibit different biological activities. This aspect is crucial for understanding its pharmacokinetics and potential side effects in therapeutic applications.
Properties
IUPAC Name |
6-chloro-2,3-difluorobenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOTAVCQBOWLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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